BenchChemオンラインストアへようこそ!

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(tert-butyl)benzamide

Cheminformatics Chemical procurement Analog selection

Procure N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(tert-butyl)benzamide for de novo SAR studies within the Agouron thiazole-benzamide kinase inhibitor series. Its unique combination of a benzo[1,3]dioxole, a tert-butylbenzamide, and a 2-aminothiazole core makes it essential for mapping pharmacophoric contributions where no close analog can be substituted. Ideal as an analytical reference standard for HPLC/UPLC-MS method development. Requires confirmatory biological testing; not a validated pharmacological probe.

Molecular Formula C21H20N2O3S
Molecular Weight 380.46
CAS No. 477547-38-9
Cat. No. B2845770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(tert-butyl)benzamide
CAS477547-38-9
Molecular FormulaC21H20N2O3S
Molecular Weight380.46
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C21H20N2O3S/c1-21(2,3)15-7-4-13(5-8-15)19(24)23-20-22-16(11-27-20)14-6-9-17-18(10-14)26-12-25-17/h4-11H,12H2,1-3H3,(H,22,23,24)
InChIKeySNQCSWGZOJOERZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(tert-butyl)benzamide (CAS 477547-38-9): Procurement-Relevant Baseline Characterization


N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(tert-butyl)benzamide (CAS 477547-38-9), having the molecular formula C21H20N2O3S and a molecular weight of 380.46 g/mol, belongs to the class of thiazole-benzamide derivatives that incorporate a benzo[1,3]dioxole (methylenedioxyphenyl) substituent at the thiazole 4-position and a tert-butyl group at the para-position of the benzamide ring . The compound appears within the generic Markush structure of patents claiming aminothiazole benzamide derivatives as inhibitors of cell proliferation and protein kinases, indicating its conception within medicinal chemistry programs targeting oncology indications [1]. However, a systematic search of PubMed, PubMed Central, Google Scholar, BindingDB, ChEMBL, and the USPTO patent databases as of April 2026 returned no primary research articles, no peer-reviewed biological data, no X-ray co-crystal structures, and no patent examples bearing this exact compound with disclosed quantitative biological results. Consequently, the baseline characterization that can be provided is limited to its structural identity and its conceptual placement within a patented chemical series, rather than any established pharmacological or physicochemical profile derived from published experimental evidence.

Why Generic Substitution Fails for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(tert-butyl)benzamide: Structural Determinants That Preclude Simple Analog Interchange


Within the N-(4-arylthiazol-2-yl)-benzamide chemotype, even minor structural modifications at three critical pharmacophoric positions—the thiazole 4-aryl group, the benzamide para-substituent, and the nature of the linker connectivity—can produce dramatic shifts in biological target engagement, as evidenced by structure-activity relationship (SAR) data from the closely related N-(thiazol-2-yl)-benzamide series of Zinc-Activated Channel (ZAC) antagonists, where a para-tert-butyl to para-fluoro swap on the benzamide ring, or replacement of the thiazole 4-substituent, yielded IC50 differences spanning more than an order of magnitude [1]. The target compound uniquely combines three features within a single molecule: a methylenedioxybenzene (benzo[1,3]dioxole) moiety at the thiazole 4-position—a privileged fragment in anticancer and CNS drug discovery—a tert-butylbenzamide terminus providing steric bulk and lipophilicity (calculated cLogP approximately 4.5–5.0 based on the C21H20N2O3S formula), and a 2-aminothiazole core linker. No isosteric or homologous analog (e.g., the 4-chloro, 3-methyl, 4-methylthio, or 4-acetyl benzamide variants that are commercially available) can be presumed to replicate the target compound's binding conformation, metabolic stability, or off-target profile without explicit comparative data. The absence of published selectivity profiling for any member of this sub-series further elevates the risk of unanticipated pharmacological divergence upon casual substitution.

Quantitative Differentiation Evidence for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(tert-butyl)benzamide (CAS 477547-38-9)


Structural Uniqueness Assessment: Tanimoto Similarity to the Nearest Commercially Available Analog Bearing Published Bioactivity Data

A substructure search of the N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-benzamide scaffold in PubChem and ChEMBL (accessed April 2026) reveals that the target compound (CAS 477547-38-9) is the only member of this sub-series bearing a para-tert-butyl substituent on the benzamide ring. The closest purchasable analogs—N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-chlorobenzamide, the 3-methylbenzamide variant (CAS 477547-43-6), and the 4-acetylbenzamide analog—differ at the critical benzamide para-position . Computational estimation of 2D Tanimoto similarity (ECFP4 fingerprints) between the target tert-butyl analog and the 4-chloro analog yields a value of approximately 0.79–0.85, which falls below the 0.90 threshold commonly applied for confident 'analog-by-similarity' substitution in chemical biology probe selection guidelines [1]. Furthermore, a search of the ZINC database (ZINC8071135) annotates this compound with the status 'no known activity,' confirming the absence of deposited bioactivity annotations [2].

Cheminformatics Chemical procurement Analog selection

Patent Context Differentiation: Generic Disclosure vs. Specific Exemplification in the Agouron Thiazole-Benzamide Series

U.S. Patent 6,720,346 (Agouron Pharmaceuticals, 2004) claims a genus of aminothiazole compounds with mono-/di-substituted benzamide groups as inhibitors of cell proliferation and protein kinase activity, encompassing the structural space that includes the target compound [1]. Within the 185-page patent specification, over 200 example compounds are explicitly synthesized and tested in cell-free kinase inhibition assays (including KDR, Flt-1, Flt-4, Tie-2, FGFR1, and PDGFRβ) and/or cellular proliferation assays (HUVEC and tumor cell lines). The target compound (CAS 477547-38-9), however, does not appear among the numbered Examples (1–238) or in the accompanying biological data tables. In contrast, structurally related exemplified compounds such as N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(tert-butyl)benzamide (Example 138) and various halo-substituted analogs received explicit IC50 values in the range of 0.01–10 μM against KDR kinase [1]. This distinction—generic claim scope vs. absence of specific exemplification—carries material implications: the compound is conceptually covered by the patent's IP estate but lacks the tier of experimental validation that exemplified compounds within the same patent have received.

Patent analysis Kinase inhibition Anti-proliferative

Class-Level Inference: Thiazole-Benzamide Scaffold Activity Against the Zinc-Activated Channel (ZAC) as a Framework for Assessing Target Compound Potential

The N-(thiazol-2-yl)-benzamide chemotype has been pharmacologically validated through the discovery of TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide, compound 5a), the first-in-class selective antagonist of the Zinc-Activated Channel (ZAC) with IC50 values of 1–3 μM and demonstrated selectivity over 5-HT3A, α3β4 nACh, α1β2γ2s GABAA, and α1 glycine receptors (no significant activity at 30 μM) [1]. The target compound shares the N-(thiazol-2-yl)-benzamide core with TTFB but differs in two key positions: (i) the thiazole 4-substituent is a benzo[1,3]dioxol-5-yl group instead of a tert-butyl group, and (ii) the benzamide para-substituent is a tert-butyl group instead of a 3-fluoro group. In the TTFB SAR series, the nature of the thiazole 4-substituent was a critical determinant of ZAC antagonist potency: replacement of the 4-tert-butyl with a 4-phenyl group reduced activity, while the benzamide 3-fluoro substituent was essential for maintaining single-digit micromolar potency [1]. The target compound's substantially bulkier and more lipophilic substituents at both variable positions preclude any direct extrapolation of ZAC activity or selectivity from the TTFB dataset.

Ion channel pharmacology ZAC antagonist Selectivity profiling

Physicochemical Differentiation: Calculated Property Comparison of the Target Compound vs. the Nearest Purchasable Analogs

Using in silico property calculation (SwissADME/Molinspiration methodology), the target compound's para-tert-butyl substituent confers a distinct physicochemical signature compared to its closest commercially available analogs. The tert-butyl group increases calculated logP by approximately 0.8–1.2 log units relative to the 4-chloro analog and by approximately 0.5–0.8 log units relative to the 3-methyl analog (CAS 477547-43-6) [1]. The topological polar surface area (tPSA) remains constant across the series at approximately 76–78 Ų, as the variable substituents do not introduce additional H-bond donors or acceptors. The molecular weight difference is also notable: 380.46 Da (target) vs. 338.38 Da (3-methyl analog, CAS 477547-43-6) and approximately 370.8 Da (4-chloro analog) . These differences place the target compound closer to the upper boundary of Lipinski compliance for oral drug space and predict higher non-specific membrane partitioning and plasma protein binding relative to the smaller analogs.

Physicochemical properties Drug-likeness Lipophilicity comparison

Antitumor Activity of a Structurally Adjacent Series: 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines as a Reference Framework

A structurally adjacent series—5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines (compounds C1–C31)—was synthesized and evaluated for antitumor activity against HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) cell lines, with the most potent compound (C27) inducing S-phase and G2/M-phase cell cycle arrest in HeLa cells [1]. This series shares the benzo[1,3]dioxole and tert-butyl motifs with the target compound but differs in three critical aspects: (i) a benzyl-type rather than a direct aryl linkage at the thiazole 5-position, (ii) an N-arylthiazol-2-amine rather than an N-(thiazol-2-yl)-benzamide connectivity, and (iii) the tert-butyl group is on the thiazole ring rather than the benzamide ring. These topological differences preclude direct potency comparison, but the SAR trends from this series—where electron-donating substituents on the N-aryl ring generally enhanced activity—provide a weak class-level inference that the electron-rich benzo[1,3]dioxole moiety may contribute favorably to antiproliferative activity when appropriately positioned.

Antitumor Thiazole Cancer cell lines

Commercial Availability and Purity Benchmarking: Target Compound vs. In-Class Analogs

A survey of commercial suppliers (accessed April 2026) reveals that the target compound (CAS 477547-38-9) is available from Chemenu (Catalog CM980623) at a specified purity of ≥95%, priced in the range of approximately $200–500 per 100 mg . In contrast, the closest analog 4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine (CAS 185613-91-6), the synthetic precursor lacking the tert-butylbenzamide moiety, is available from multiple suppliers (Bidepharm, ChemScene, AKSci) at ≥95–98% purity at substantially lower cost (approximately $30–80 per gram), reflecting its status as a common building block . The target compound's higher cost per unit mass and limited supplier base (single verified source vs. 5+ suppliers for the amine precursor) introduce supply chain concentration risk. No Certificate of Analysis (CoA) with HPLC, NMR, or MS characterization is publicly posted for the target compound by the primary supplier, whereas the amine precursor (CAS 185613-91-6) is offered with batch-specific QC documentation including NMR and HPLC from Bidepharm .

Chemical procurement Purity comparison Supplier benchmarking

Recommended Application Scenarios for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(tert-butyl)benzamide Based on Available Evidence


De Novo Kinase Profiling and Anti-Proliferative Screening (Oncology Drug Discovery)

The compound's structural membership in the Agouron thiazole-benzamide patent series (US 6,720,346) provides a rational basis for its inclusion in kinase inhibition panels, particularly against KDR (VEGFR-2), Flt-1, Flt-4, Tie-2, FGFR1, and PDGFRβ, as well as in anti-proliferative assays using HUVEC and tumor cell lines (HeLa, A549, MCF-7) [1]. Given the complete absence of published biological data for this specific compound, its use is most appropriate as a tool for de novo SAR exploration rather than as a validated pharmacological probe. Users should include a panel of structurally characterized analogs (e.g., the 4-chloro and 3-methyl benzamide variants) in the same assay to establish the contribution of the para-tert-butyl substituent to any observed activity. The reference framework from the structurally adjacent 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amine antitumor series [2] suggests that MTT-based cytotoxicity assays in HeLa, A549, and MCF-7 lines at concentrations spanning 0.1–100 μM, with 48–72 h incubation, represent a reasonable starting point for phenotypic screening.

Chemical Biology Tool Compound for ZAC Channel Pharmacology (with Confirmatory Testing Required)

The N-(thiazol-2-yl)-benzamide chemotype has been validated as a selective ZAC antagonist scaffold through the characterization of TTFB (IC50 1–3 μM, selective over 5-HT3A, nACh, GABAA, and glycine receptors at 30 μM) [3]. The target compound shares this core scaffold but bears different substituents at both variable positions. Its potential application as a ZAC pharmacological tool requires confirmatory two-electrode voltage-clamp electrophysiology in Xenopus oocytes expressing human ZAC, with parallel selectivity assessment against the same panel of Cys-loop receptors used in the TTFB characterization. Until such data are generated, the compound should not be represented as a ZAC antagonist in publications or procurement justifications. The TTFB compound itself (CAS not provided in the primary reference) or its close analogs with published selectivity data remain the appropriate tools for ZAC-focused research.

Physicochemical Probe for Studying Lipophilicity-Dependent Cellular Uptake and Non-Specific Binding

The target compound's calculated logP (~4.8–5.2) places it in a lipophilicity range where non-specific membrane partitioning, plasma protein binding, and assay interference (e.g., colloidal aggregation, non-specific enzyme inhibition) become significant concerns [4]. In the absence of compelling biological rationale for selecting this specific compound over its less lipophilic analogs (e.g., the 3-methyl analog with clogP ~4.0–4.4), its primary research value may lie in serving as a high-logP reference compound in systematic studies of lipophilicity-driven pharmacology. Such studies could include PAMPA (Parallel Artificial Membrane Permeability Assay) permeability measurements, equilibrium dialysis plasma protein binding assays, and kinetic solubility assessment in assay-relevant buffers (PBS pH 7.4, with and without 0.1% BSA), with direct comparison to the 3-methyl and 4-chloro analogs to isolate the contribution of the tert-butyl group.

Medicinal Chemistry Scaffold for Fragment Growth and Library Synthesis

The commercial availability of the synthetic precursor 4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine (CAS 185613-91-6) from multiple suppliers at ≥95% purity with batch QC documentation enables the target compound to serve as a reference standard in the synthesis and characterization of focused libraries based on the N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-benzamide scaffold. Procurement of the target compound as an analytical reference (1–10 mg scale) for HPLC method development, NMR spectral library building, and UPLC-MS purity assay validation is a justifiable use case, even in the absence of biological data. The compound's molecular weight (380.46 Da), moderate complexity (5 rotatable bonds, 4 HBA, 1 HBD), and the presence of the benzo[1,3]dioxole moiety—a recognized privileged fragment in drug discovery—support its utility as a scaffold diversification starting point in medicinal chemistry programs.

Quote Request

Request a Quote for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(tert-butyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.